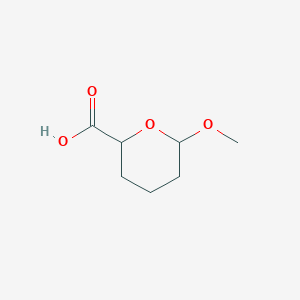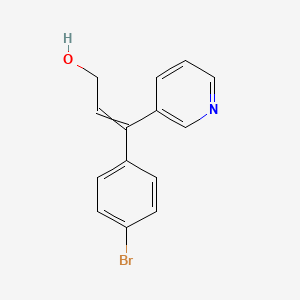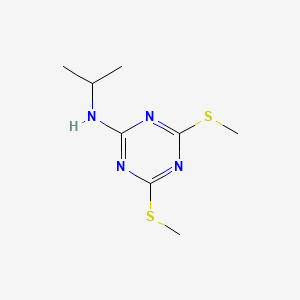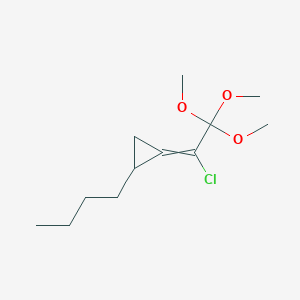
1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one is a chemical compound known for its unique structure and properties This compound belongs to the class of phenoxaphosphinins, which are characterized by a phosphorus atom integrated into a phenoxazine-like structure
Méthodes De Préparation
The synthesis of 1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one involves several steps, typically starting with the preparation of the phenoxaphosphinin core
Synthetic Routes: The phenoxaphosphinin core can be synthesized through a series of condensation reactions involving appropriate starting materials. The chlorination step is often carried out using reagents like thionyl chloride or phosphorus pentachloride.
Reaction Conditions: The hydroxylation and methylation steps require controlled conditions to ensure selective substitution. Common reagents include sodium hydroxide for hydroxylation and methyl iodide for methylation.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Analyse Des Réactions Chimiques
1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Reactions often require specific solvents, temperatures, and catalysts to achieve desired products. For example, substitution reactions may use polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium.
Applications De Recherche Scientifique
1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in probing biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in oxidative stress or inflammation, through its reactive functional groups.
Comparaison Avec Des Composés Similaires
1-Chloro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one can be compared with other phenoxaphosphinin derivatives:
Similar Compounds: Examples include 1-Bromo-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one and 1-Fluoro-10-hydroxy-8-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one.
Propriétés
Numéro CAS |
89869-19-2 |
|---|---|
Formule moléculaire |
C13H10ClO3P |
Poids moléculaire |
280.64 g/mol |
Nom IUPAC |
1-chloro-10-hydroxy-8-methylphenoxaphosphinine 10-oxide |
InChI |
InChI=1S/C13H10ClO3P/c1-8-5-6-10-12(7-8)18(15,16)13-9(14)3-2-4-11(13)17-10/h2-7H,1H3,(H,15,16) |
Clé InChI |
RNJHTYXHJOLUTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=C(P2(=O)O)C(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)


![2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)-](/img/structure/B14371984.png)

![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)

![2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14371993.png)

![3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372000.png)


![15-Methoxy-13-(15-methoxy-13-oxo-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-9-yl)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene-9,10-dione](/img/structure/B14372016.png)
